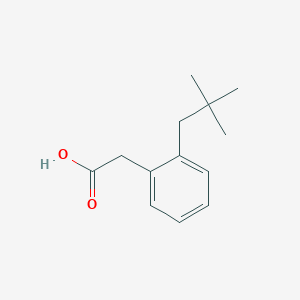

(2-Neopentylphenyl)acetic acid

Description

(2-Neopentylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the ortho position of the phenyl ring.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28g/mol |

IUPAC Name |

2-[2-(2,2-dimethylpropyl)phenyl]acetic acid |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)9-11-7-5-4-6-10(11)8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) |

InChI Key |

QEBXRDQVVQJEME-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC1=CC=CC=C1CC(=O)O |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=C1CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Phenylacetic Acid Derivatives

*Note: Data for this compound is inferred based on structural analogs.

Physicochemical Properties

Lipophilicity :

- The neopentyl group in this compound likely increases lipophilicity compared to unsubstituted phenylacetic acid, similar to the octyl chain in 2-(4-Octylphenyl)acetic acid . However, the branched neopentyl group may reduce membrane permeability compared to linear alkyl chains due to steric effects.

- The nitro group in 2-(2-nitrophenyl)acetic acid derivatives enhances polarity and hydrogen-bonding capacity, reducing lipophilicity .

Acidity :

- Electron-withdrawing groups (e.g., nitro in or thioether in ) increase the acidity of the acetic acid proton. In contrast, the neopentyl group (electron-donating) may slightly decrease acidity compared to unsubstituted phenylacetic acid.

- 2-Hydroxy-2,2-diphenylacetic acid (benzilic acid) exhibits stronger acidity due to resonance stabilization of the conjugate base by two phenyl groups and a hydroxyl .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Neopentylphenyl)acetic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of arylacetic acid derivatives typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the neopentyl group, followed by acetylation. For example, analogs like 2-cyclobutyl-2-phenylacetic acid (PubChem CID: 134768870) are synthesized via cyclopropane ring-opening or Grignard reactions . Optimization includes adjusting reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should resolve aromatic protons (δ 7.2–7.4 ppm), neopentyl methyl groups (δ 0.8–1.2 ppm), and the acetic acid moiety (δ 3.5–3.7 ppm for CH₂, δ 12.1 ppm for COOH). ¹³C NMR confirms carbonyl (δ ~170–175 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H]⁻ peaks. High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₈O₂ requires m/z 206.1307) .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (COOH O-H stretch) .

Q. How can researchers mitigate hydrolysis or degradation of this compound during storage?

- Methodological Answer : Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Use stabilizers like BHT (0.1% w/w) in anhydrous solvents (e.g., DMSO). Regularly assess stability via HPLC: a >5% decrease in peak area indicates degradation. Adjust pH to 4–6 in aqueous buffers to minimize acid-catalyzed hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the neopentyl group’s steric bulk on reaction pathways. Compare LUMO maps to identify electrophilic sites. For example, the acetic acid moiety’s carbonyl carbon (partial charge ~+0.45) is more reactive than the neopentyl-substituted benzene ring. Validate predictions experimentally via kinetic studies (e.g., SN2 reactions with NaBH₄) .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s pKa?

- Methodological Answer : Experimental pKa determination via potentiometric titration (0.1 M NaOH, 25°C) may yield values diverging from computational predictions (e.g., ACD/Labs software). Reconcile discrepancies by:

- Validating computational solvation models (e.g., COSMO-RS).

- Accounting for steric hindrance from the neopentyl group, which reduces solvation of the COOH group.

- Cross-referencing with structurally similar acids (e.g., 2-phenylacetic acid pKa ~4.3 vs. 2-neopentyl derivative ~4.8) .

Q. How can researchers design assays to evaluate the biological activity of this compound against inflammatory targets?

- Methodological Answer :

- In Vitro COX-2 Inhibition : Use a fluorometric COX-2 inhibitor screening kit. Prepare test solutions in DMSO (≤0.1% final concentration). IC₅₀ values <10 μM indicate potency .

- Cell-Based Assays : Treat RAW 264.7 macrophages with LPS (1 μg/mL) and measure TNF-α secretion via ELISA. Include positive controls (e.g., indomethacin) and normalize to cell viability (MTT assay) .

Q. What advanced chromatographic methods separate this compound from its synthetic byproducts?

- Methodological Answer : Use UPLC-MS (BEH C18 column, 1.7 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Byproducts like unreacted 2-neopentylphenol (retention time ~3.2 min) are resolved from the target compound (~4.5 min). For preparative isolation, employ centrifugal partition chromatography (hexane/ethyl acetate/methanol/water 5:5:5:5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.